molecular formula C11H10ClN B1404302 1-(4-chloromethylphenyl)-1H-pyrrole CAS No. 1187212-07-2

1-(4-chloromethylphenyl)-1H-pyrrole

Cat. No. B1404302
M. Wt: 191.65 g/mol
InChI Key: TZMYOKITWZVOIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, dihydropyridine derivative compounds were synthesized using the Hantzsch reaction . Another study reported the synthesis of N- (4- (4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroanalytical data such as NMR and IR . For example, the molecular structure of ethyl, methyl, carboxylate groups, and pyridine ring are common to DHPB, DHPF, and DHPP compounds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the direct photolysis of 1- (4-chloromethylphenyl)propene in t-butyl alcohol affords products derived from both homolytic and heterolytic carbon–chlorine bond fission .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound “4-Chlorobenzoyl chloride” has a melting point of 87.8–88.2 °C, decomposes above 250 °C without boiling, and has a relative density of 1.25 at 20 °C .

Scientific Research Applications

Synthesis and Structural Characterization

  • A derivative of pyrrole, similar to 1-(4-chloromethylphenyl)-1H-pyrrole, has been synthesized using a natural hydroxyapatite catalyst. This compound was structurally characterized through various spectroscopic techniques and computational studies, indicating its potential in material science and chemical research (Louroubi et al., 2019).

Crystal Structure Analysis

  • Research on chain functionalized pyrroles, closely related to 1-(4-chloromethylphenyl)-1H-pyrrole, focused on determining crystal structures using synchrotron X-ray powder diffraction. These findings are significant for understanding the structural aspects of similar pyrrole derivatives in pharmaceutical and material sciences (Silva et al., 2012).

Antimycobacterial Agents

  • Derivatives of 1,5-diphenylpyrrole, which are structurally similar to 1-(4-chloromethylphenyl)-1H-pyrrole, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. This suggests potential biomedical applications for similar pyrrole derivatives (Biava et al., 2008).

Electro-Optic Materials

  • Pyrrole-based donor-acceptor chromophores, closely related to 1-(4-chloromethylphenyl)-1H-pyrrole, have been synthesized and studied for their applications in nonlinear optical/electro-optic materials. This highlights the potential use of similar compounds in electronic and photonic devices (Facchetti et al., 2003).

Photoluminescent Conjugated Polymers

  • Research on conjugated polymers incorporating pyrrolo[3,4-c]pyrrole units, structurally similar to 1-(4-chloromethylphenyl)-1H-pyrrole, showed promising applications in photoluminescence and electronic materials. This suggests potential use in optoelectronic applications (Beyerlein & Tieke, 2000).

Electrochemical Properties

  • The electrochemical behavior of N-substituted arylmethylene pyrrole polymers, similar to 1-(4-chloromethylphenyl)-1H-pyrrole, was investigated. This research contributes to the understanding of the electropolymerization process and potential applications in electronic materials (Walker & D’Silva, 2014).

Luminescent Polymers

  • Studies on polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, related to 1-(4-chloromethylphenyl)-1H-pyrrole, highlight their strong fluorescence and solubility, indicating their potential in optoelectronics and material science (Zhang & Tieke, 2008).

Chloromethylation Reactions

  • Research on chloromethylation of pyrroles, including 1-(4-chloromethylphenyl)-1H-pyrrole, provides insights into the synthetic utility of such compounds, offering access to a variety of pyrrole-based chemicals (Barker & Bahia, 1990).

Safety And Hazards

Safety and hazards associated with similar compounds have been reported. For instance, “4-Chlorobenzoyl chloride” is harmful by inhalation, in contact with skin, and if swallowed. It causes severe skin burns and eye damage .

properties

IUPAC Name

1-[4-(chloromethyl)phenyl]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMYOKITWZVOIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chloromethylphenyl)-1H-pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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